molecular formula C13H24O2 B13883419 Octan-3-yl 2-methylbut-2-enoate CAS No. 2307905-87-7

Octan-3-yl 2-methylbut-2-enoate

Cat. No.: B13883419
CAS No.: 2307905-87-7
M. Wt: 212.33 g/mol
InChI Key: LMBAQNNBRWRROG-UHFFFAOYSA-N
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Description

Octan-3-yl 2-methylbut-2-enoate: is an organic compound belonging to the class of enoate esters. These esters are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octan-3-yl 2-methylbut-2-enoate typically involves the esterification of 2-methylbut-2-enoic acid with octan-3-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts in packed bed reactors can also enhance the production process by providing a more controlled reaction environment .

Chemical Reactions Analysis

Types of Reactions: Octan-3-yl 2-methylbut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Octan-3-yl 2-methylbut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of Octan-3-yl 2-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The α,β-unsaturated ester group can also act as an electrophile, reacting with nucleophiles in biological systems .

Comparison with Similar Compounds

  • Octan-2-yl 2-methylbut-2-enoate
  • Pentan-2-yl 2-methylbut-2-enoate
  • 2-Butenoic acid, 3-methyl-, 3-methylbutyl ester

Comparison: Octan-3-yl 2-methylbut-2-enoate is unique due to its specific ester group and the position of the octyl chain. This structural difference can influence its reactivity and applications compared to similar compounds. For example, the position of the ester group can affect the compound’s ability to participate in certain chemical reactions and its overall stability .

Properties

IUPAC Name

octan-3-yl 2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-5-8-9-10-12(7-3)15-13(14)11(4)6-2/h6,12H,5,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBAQNNBRWRROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)OC(=O)C(=CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601026112
Record name Octan-3-yl 2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307905-87-7
Record name Octan-3-yl 2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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